3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid

Description

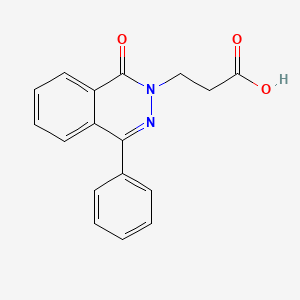

3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid is a phthalazine derivative characterized by a phenyl group at the 4-position of the phthalazinone core and a propanoic acid side chain at the 2-position. Phthalazine derivatives are of significant interest due to their diverse pharmacological properties, including antitumor, anti-inflammatory, and enzyme inhibitory activities . The compound’s synthesis likely follows pathways analogous to related derivatives, such as hydrolysis of ester precursors or coupling reactions to introduce functional groups .

Properties

IUPAC Name |

3-(1-oxo-4-phenylphthalazin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-15(21)10-11-19-17(22)14-9-5-4-8-13(14)16(18-19)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEHZLRHPXQYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201248459 | |

| Record name | 1-Oxo-4-phenyl-2(1H)-phthalazinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76972-40-2 | |

| Record name | 1-Oxo-4-phenyl-2(1H)-phthalazinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76972-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-4-phenyl-2(1H)-phthalazinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)PROPANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy for Phthalazinone Derivatives with Propanoic Acid Side Chain

The synthesis of 3-(1-oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid typically involves:

- Formation of the phthalazinone core via ring closure of substituted benzoic acid derivatives with hydrazine hydrate.

- Introduction of the propanoic acid side chain through alkylation or acylation reactions.

- Functional group modifications such as hydrolysis or oxidation to yield the final acid functionality.

This approach is supported by literature on related phthalazinone derivatives and propanoic acid compounds.

Preparation of the Phthalazinone Core

Key Step: Ring closure of substituted benzoic acid derivatives with hydrazine hydrate.

- Starting from 4-phenyl-substituted benzoic acid derivatives, treatment with hydrazine hydrate induces cyclization to form the phthalazinone ring system.

- This reaction is typically carried out under reflux conditions in an appropriate solvent.

- The product is 1-oxo-4-phenylphthalazin-2(1H)-one, which serves as the core scaffold for further functionalization.

- A study reported the synthesis of 4-(3-chloro-4-methylphenyl)-1(2H)-phthalazinones by ring closure of substituted benzoic acids with hydrazine hydrate, confirmed by IR, ^1H-NMR, and ^13C-NMR spectroscopy.

Introduction of the Propanoic Acid Side Chain

Method: Alkylation of the phthalazinone nitrogen or carbon adjacent to the nitrogen with a suitable propanoic acid derivative or precursor.

- The phthalazinone intermediate is reacted with ethyl chloroacetate or similar alkylating agents in the presence of a base such as anhydrous potassium carbonate.

- The reaction proceeds via an SN2 mechanism, where the chloride is displaced by the nucleophilic site on the phthalazinone.

- The resulting ester intermediate is then hydrolyzed under acidic or basic conditions to yield the free propanoic acid.

- Alkylation is performed in dry acetone or other polar aprotic solvents.

- Hydrolysis is typically done by refluxing with aqueous sodium hydroxide or hydrochloric acid to convert the ester to the acid.

- The ester of phthalazin-1(2H)-one derivatives was obtained by treatment with ethyl chloroacetate in the presence of anhydrous K2CO3 and dry acetone.

- Hydrolysis of the ester to the acid was achieved by heating with aqueous base, followed by acidification.

Alternative Preparation Routes for Related Propanoic Acid Derivatives

While direct literature on this compound is limited, related propanoic acid derivatives are prepared by:

- Hydrolysis of nitrile precursors under basic conditions (e.g., sodium hydroxide in aqueous ethanol) for extended periods (up to 72 hours) to yield the acid.

- Decarboxylation of malonic acid derivatives at elevated temperatures (130–160 °C) to form substituted propanoic acids.

- One-pot synthesis involving Michael addition of amines to acrylates followed by hydrolysis to yield substituted propanoic acids.

These methods provide insight into possible synthetic strategies for the target compound.

Summary Table of Preparation Steps and Conditions

Research Findings and Considerations

- The ring closure step is critical for obtaining the phthalazinone core with high purity and yield.

- Alkylation with ethyl chloroacetate is efficient and proceeds via a clean SN2 mechanism, facilitated by anhydrous potassium carbonate.

- Hydrolysis conditions must be optimized to avoid side reactions; both acidic and basic hydrolysis are viable.

- Alternative methods such as nitrile hydrolysis and malonic acid decarboxylation provide routes to related propanoic acid derivatives but may require longer reaction times or higher temperatures.

- One-pot methods involving Michael addition and hydrolysis offer industrially attractive routes with high yields (>90%) and simplified operations, though their direct applicability to phthalazinone derivatives requires further validation.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of the keto group to an alcohol.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studying its effects on biological systems.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phthalazine Derivatives

Key Observations:

Substituent Position and Activity :

- The benzyl-substituted analogue (Compound 4) exhibits cytotoxicity against HCT-116 colon cancer cells, suggesting that bulky 4-position substituents may enhance antitumor activity . In contrast, the phenyl-substituted target compound lacks direct activity data but shares structural similarity with active derivatives.

- Chlorophenyl substitution (e.g., in propanamide derivatives) may improve target binding through halogen interactions, though this remains speculative without direct evidence .

Functional Group Impact: Propanoic acid vs. Propanamide derivatives, such as N-(3-chlorophenyl)-substituted compounds, may exhibit better bioavailability due to reduced polarity . Ester Derivatives: Ethyl esters (e.g., ) serve as prodrugs, requiring hydrolysis to active acids. Their lipophilicity facilitates cellular uptake but necessitates metabolic activation .

Key Observations:

- Hydrolysis : The target compound’s synthesis likely mirrors Compound 4’s route, involving hydrolysis of an ethyl ester precursor under basic conditions .

- Coupling Reactions: Propanamide derivatives are synthesized via carbodiimide-mediated coupling, highlighting the versatility of the propanoic acid group for derivatization .

Physicochemical and Pharmacokinetic Properties

- Solubility: Propanoic acid derivatives exhibit higher aqueous solubility than ester or amide analogues, which may influence formulation strategies .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanoic acid?

Answer:

The compound can be synthesized via hydrolysis of its ethyl ester derivative under alkaline conditions. A typical procedure involves:

- Reaction setup : Refluxing ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate (1.0 mmol) in 70% ethanol (10 mL) with NaOH (1.5 mmol) and water (10 mL) for 10 hours.

- Workup : Acidification with dilute HCl to precipitate the product, followed by recrystallization from ethanol to purify .

- Key considerations : Monitor reaction progress via TLC or HPLC. Optimize reflux time and NaOH concentration to maximize yield.

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Handling : Use PPE (lab coat, gloves, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid dust generation .

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Desiccants may be added to minimize moisture .

- Stability testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways.

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

| Technique | Key Signals |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.2–8.5 ppm), propanoic acid protons (δ 2.5–3.5 ppm), phthalazinone carbonyl (δ ~10.5 ppm). |

| IR | C=O stretch (~1700 cm⁻¹ for phthalazinone and carboxylic acid), O-H stretch (2500–3300 cm⁻¹) . |

| MS | Molecular ion peak matching the molecular formula (C₁₈H₁₄N₂O₃), fragment ions at m/z corresponding to phthalazinone and phenyl moieties. |

Advanced: How can researchers optimize the synthesis to reduce by-products like unhydrolyzed esters?

Answer:

- Reaction optimization :

- Increase NaOH molarity (up to 2.0 mmol) and extend reflux time (12–14 hours) to ensure complete ester hydrolysis .

- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to separate residual ester from the acid.

- Analytical QC : Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to quantify purity (>98%).

Advanced: How can computational methods aid in predicting the compound’s reactivity or biological activity?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to hypothesize binding modes.

- SAR studies : Synthesize analogs (e.g., substituent variations on the phenyl ring) and correlate structural features with cytotoxicity (e.g., IC₅₀ in HCT-116 cells) .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

- Experimental design : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time).

- Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) and validate results across multiple replicates.

- Meta-analysis : Compare data with structurally similar phthalazinone derivatives to identify trends in activity .

Advanced: What strategies are effective for impurity profiling during synthesis?

Answer:

- By-product identification : Use LC-MS/MS to detect intermediates (e.g., unreacted ester) or degradation products.

- Reference standards : Compare impurities with pharmacopeial guidelines for related propanoic acid derivatives (e.g., EP impurities L and M) .

- Forced degradation : Expose the compound to heat, light, or acidic/basic conditions, then profile degradation pathways via HPLC-DAD.

Basic: What are the recommended in vitro assays to evaluate this compound’s cytotoxicity?

Answer:

- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HCT-116, MCF-7).

- Dose-response : Test concentrations from 1 nM to 100 µM, with triplicate wells per dose.

- Controls : Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) .

Advanced: How can researchers investigate the metabolic stability of this compound?

Answer:

- In vitro models : Incubate with liver microsomes (human or rodent) and monitor depletion over time via LC-MS.

- Metabolite identification : Use high-resolution MS to detect phase I (oxidation) or phase II (glucuronidation) metabolites.

- Enzyme inhibition : Test CYP450 isoform interactions (e.g., CYP3A4) to predict drug-drug interactions.

Advanced: What mechanistic studies can elucidate the role of the phthalazinone core in biological activity?

Answer:

- Target identification : Perform pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens.

- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (SILAC) to identify dysregulated pathways post-treatment.

- Structural analogs : Synthesize and test compounds lacking the phthalazinone moiety to assess its necessity for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.